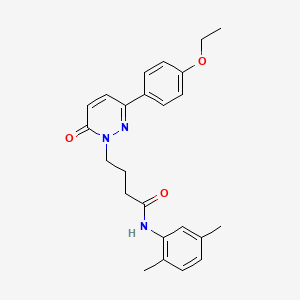

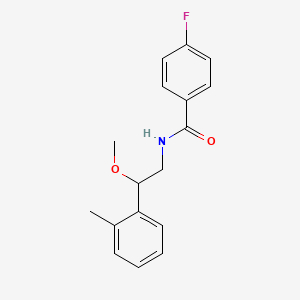

4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

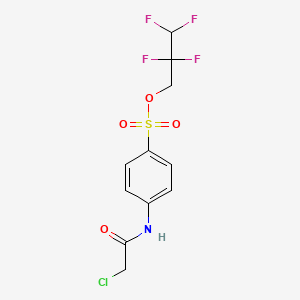

4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, commonly known as FTOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTOB is a benzamide derivative that is structurally similar to other compounds that have been used as molecular probes for various biological processes.

Scientific Research Applications

Neurological Research

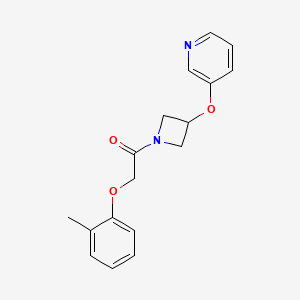

One of the prominent applications of 4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide derivatives is in the field of neurological research, particularly in the study of Alzheimer's disease. Kepe et al. (2006) utilized a derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The findings highlighted significant decreases in receptor densities in patients, correlating with the severity of clinical symptoms and neuropathological loads. This application underscores the compound's utility in neuroimaging and the broader understanding of neurological diseases (Kepe et al., 2006).

Pharmaceutical Development

In pharmaceutical development, derivatives of 4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide have been synthesized and evaluated for their potential as drug candidates. For instance, Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a potent therapeutic for type 2 diabetes. This research demonstrates the compound's relevance in designing and optimizing pharmacological agents with enhanced efficacy and specificity (Grell et al., 1998).

Oncological Applications

The application of 4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide derivatives extends to oncology, particularly in the development of diagnostic and therapeutic agents. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This methodology, leveraging the directing group capabilities of N-OMe benzamide, facilitated the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, showcasing the compound's utility in creating novel fluorinated heterocycles with potential applications in pharmaceuticals and agrochemicals (Wu et al., 2017).

properties

IUPAC Name |

4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-12-5-3-4-6-15(12)16(21-2)11-19-17(20)13-7-9-14(18)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQLFWFYLBFQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

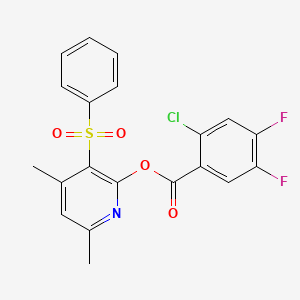

![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)

![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)

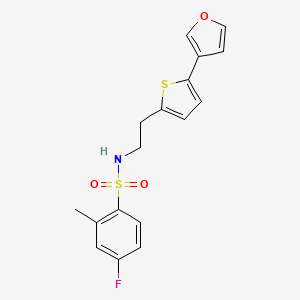

![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)